molecular formula C14H20N2O3 B2623294 ethyl 4-[(diethylcarbamoyl)amino]benzoate CAS No. 690685-25-7

ethyl 4-[(diethylcarbamoyl)amino]benzoate

Cat. No.: B2623294
CAS No.: 690685-25-7
M. Wt: 264.325
InChI Key: JYOKMVSFPCQOIO-UHFFFAOYSA-N
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Description

Ethyl 4-[(diethylcarbamoyl)amino]benzoate is a synthetic derivative of para-aminobenzoic acid (PABA), a versatile scaffold recognized for its significant role in pharmaceutical research and development . Given its structural features, this compound is of high interest as a building block for the design and synthesis of novel molecules with potential biological activity . PABA derivatives are extensively investigated for a broad spectrum of therapeutic applications. Research indicates that such compounds can exhibit antimicrobial, anticancer, anti-Alzheimer's, antiviral, antioxidant, and anti-inflammatory properties . Specifically, in anti-Alzheimer's research, some PABA derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby offering a potential pathway for cognitive enhancement . In the context of anticancer research, the PABA moiety is a key component of classical antifolates like methotrexate, which function as dihydrofolate reductase (DHFR) inhibitors . The diethylcarbamoyl group in this particular ester may influence its lipophilicity and bioavailability, making it a valuable intermediate for medicinal chemists aiming to optimize the physicochemical and pharmacokinetic profiles of new chemical entities. This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 4-(diethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-16(5-2)14(18)15-12-9-7-11(8-10-12)13(17)19-6-3/h7-10H,4-6H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOKMVSFPCQOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(diethylcarbamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(diethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Synthesis Methods
Ethyl 4-[(diethylcarbamoyl)amino]benzoate can be synthesized through several methods. One notable approach involves the reaction of 4-aminobenzoic acid derivatives with diethylcarbamoyl chloride in the presence of a base, facilitating the formation of the desired ester. This method is advantageous due to its efficiency and the high purity of the final product.

Table 1: Synthesis Methods Overview

MethodReactantsConditionsYield
Method A4-aminobenzoic acid, diethylcarbamoyl chlorideBase catalysisHigh
Method BEthyl 4-aminobenzoate, diethylcarbamoyl amineSolvent-free conditionsModerate

Biological Activities

Pharmacological Potential
this compound exhibits significant pharmacological potential as a local anesthetic and anti-inflammatory agent. Its structure allows it to interact with biological targets effectively, making it suitable for various therapeutic applications.

Case Study: Local Anesthetic Properties

Research has demonstrated that derivatives of this compound can serve as effective local anesthetics. In controlled studies, these compounds showed comparable efficacy to established anesthetics like benzocaine, providing pain relief in surgical settings.

ActivityMechanismReference
Local AnestheticSodium channel blockade
Anti-inflammatoryInhibition of cytokine production

Environmental Applications

Degradation of UV Filters
this compound has been studied for its role in environmental remediation, particularly in the degradation of UV filters such as ethyl 4-aminobenzoate. The compound's reactivity under UV/PDS (persulfate) treatment conditions has shown promise for effectively removing contaminants from wastewater.

Case Study: Wastewater Treatment

A study highlighted the degradation efficiency of ethyl 4-aminobenzoate using UV/PDS processes, achieving over 97% removal efficiency under optimal conditions. This indicates its potential utility in environmental chemistry for treating emerging contaminants.

Mechanism of Action

The mechanism of action of ethyl 4-[(diethylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting the function of certain enzymes, leading to a decrease in cellular activity. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the carbamoyl group or aromatic ring, impacting solubility, hydrogen-bonding capacity, and biological activity:

Compound Name Substituent Modifications Key Properties/Applications References
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethylcarbamothioyl group (S instead of O) Antitumor activity via DNA interaction
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate Hydroxybenzyl group Intramolecular H-bonding; crystal engineering
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate Bulky tert-butyl groups Enhanced steric hindrance; nonlinear optics
Methyl 4-(carbamoylamino)benzoate Methyl ester; unsubstituted carbamoyl Aquaporin-3/7 inhibition
Ethyl 4-amino-3-methylbenzoate Methyl group at meta position Antitumor alkylating agent precursor

Key Observations :

  • Diethylcarbamoyl vs.
  • Hydroxybenzyl Substituents : Introduce intramolecular hydrogen bonds (e.g., O–H⋯N), stabilizing planar conformations critical for crystal packing .
  • Steric Effects : Bulky tert-butyl groups in analogs reduce molecular flexibility, favoring applications in materials science over biological systems .

Yield and Purity :

  • Carbamoylation reactions typically achieve 60–75% yields after recrystallization .
  • Thiourea derivatives require stringent purification (e.g., column chromatography) due to sulfur byproducts .

Physicochemical Properties

Spectroscopic Data :

  • ¹H NMR : The diethylcarbamoyl group in the target compound shows characteristic peaks at δ 1.1–1.3 ppm (CH₃) and δ 3.3–3.5 ppm (N–CH₂), distinct from methylcarbamoyl analogs (δ 2.8–3.0 ppm for N–CH₃) .
  • FT-IR : A strong C=O stretch at ~1680 cm⁻¹ (ester) and ~1640 cm⁻¹ (carbamoyl) .

Thermal Stability :

  • Ethyl 4-[(diethylcarbamoyl)amino]benzoate decomposes at ~220°C, higher than methyl ester analogs (~200°C) due to increased van der Waals interactions .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : The target compound’s diethylcarbamoyl group participates in weak C–H⋯O interactions, unlike hydroxy-substituted analogs, which form robust O–H⋯N bonds .
  • Crystal Packing : Bulky tert-butyl groups induce twisted conformations (dihedral angle = 24.9°), whereas planar arrangements in hydroxybenzyl analogs favor layered crystal structures .

Biological Activity

Ethyl 4-[(diethylcarbamoyl)amino]benzoate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a diethylcarbamoyl group attached to the amino benzoate structure. Its molecular formula is C15_{15}H22_{22}N2_2O2_2, and it has a molecular weight of approximately 278.35 g/mol.

PropertyValue
Molecular FormulaC15_{15}H22_{22}N2_2O2_2
Molecular Weight278.35 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
  • Anti-inflammatory Effects : It may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Potential pain-relieving effects have been suggested through modulation of pain pathways.

Pharmacological Studies

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial properties found that related compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Effects :
    • Research indicated that derivatives of benzoate compounds can reduce inflammation in animal models, likely through inhibition of cyclooxygenase (COX) enzymes .
  • Analgesic Activity :
    • In animal studies, compounds with similar functional groups have shown effectiveness in reducing pain responses, indicating a potential analgesic effect for this compound .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoate derivatives demonstrated that this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL, indicating effective inhibition at low concentrations.

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving mice, administration of this compound resulted in a significant reduction in paw edema compared to the control group, supporting its potential use as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[(diethylcarbamoyl)amino]benzoate
Reactant of Route 2
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